Quinalphos-methyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

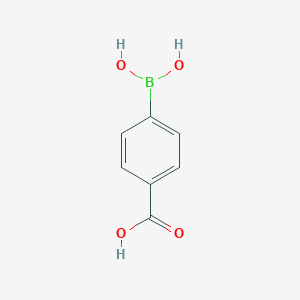

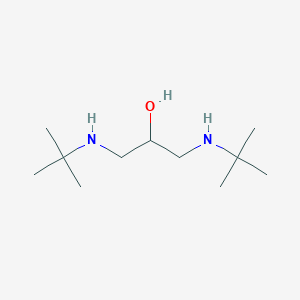

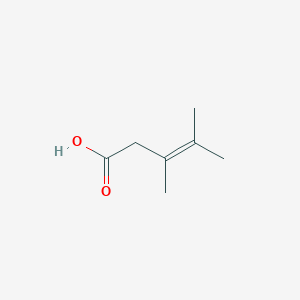

Quinalphos-methyl is a widely used organophosphate insecticide that has been used for decades to control pests in agriculture. It is a cholinesterase inhibitor that affects the central nervous system of insects and leads to their death. The chemical structure of quinalphos-methyl is (C12H15O2PS2) and it is also known as O,O-dimethyl O-quinoxalin-2-yl phosphorothioate.

Mecanismo De Acción

Quinalphos-methyl inhibits the activity of cholinesterase, an enzyme that is essential for the proper functioning of the nervous system. The chemical binds to the active site of the enzyme and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This leads to an accumulation of acetylcholine in the nervous system, which causes overstimulation of the nerve cells and ultimately leads to paralysis and death of the insect.

Efectos Bioquímicos Y Fisiológicos

Quinalphos-methyl has been shown to have a number of biochemical and physiological effects on insects. It disrupts the normal functioning of the nervous system, leading to paralysis and death. It also affects the metabolism of insects, causing a decrease in energy production and a reduction in the ability of insects to detoxify harmful chemicals.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Quinalphos-methyl has several advantages for laboratory experiments. It is a potent insecticide that can be used to study the effects of cholinesterase inhibition on insects. It is also relatively inexpensive and easy to obtain. However, the chemical is highly toxic and must be handled with care. It is also not suitable for experiments involving non-target organisms or the environment.

Direcciones Futuras

There are several future directions for research on quinalphos-methyl. One area of interest is the development of new insecticides that are less toxic and have a lower environmental impact. Another area of research is the study of the effects of quinalphos-methyl on non-target organisms and the environment. Finally, there is a need for further research on the mechanism of action of quinalphos-methyl and the development of new insecticides that target specific enzymes in the nervous system.

Métodos De Síntesis

Quinalphos-methyl can be synthesized by reacting quinoxaline-2-thiol with dimethyl phosphorochloridothioate in the presence of a base. The reaction takes place at room temperature and the product is obtained in good yield after purification.

Aplicaciones Científicas De Investigación

Quinalphos-methyl has been extensively researched for its insecticidal properties and its mechanism of action. It has been used in laboratory experiments to study the effects of cholinesterase inhibition on insects and to develop new insecticides. The chemical has also been tested for its toxicity to non-target organisms and its environmental impact.

Propiedades

Número CAS |

13593-08-3 |

|---|---|

Nombre del producto |

Quinalphos-methyl |

Fórmula molecular |

C10H11N2O3PS |

Peso molecular |

270.25 g/mol |

Nombre IUPAC |

dimethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-10-7-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3 |

Clave InChI |

RNGDKAQQWUYBAS-UHFFFAOYSA-N |

SMILES |

COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |

SMILES canónico |

COP(=S)(OC)OC1=NC2=CC=CC=C2N=C1 |

Otros números CAS |

13593-08-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.